REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]([OH:8])=O)[C:3]([C:9]([OH:11])=[O:10])=[CH:2]1.C(OC(=O)C)(=O)C>>[C:6]1(=[O:8])[C:4]2=[CH:5][S:1][CH:2]=[C:3]2[C:9](=[O:10])[O:11]1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
S1C=C(C(=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
In a 250 mL single-neck round-bottom flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to yield pale yellow needles in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
C1(OC(C=2C1=CSC2)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |